(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol
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Overview
Description
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol: is an organic compound characterized by the presence of a fluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-ol.
Reaction Conditions: The key step involves the condensation of 4-fluorobenzaldehyde with 2,3-dimethylbutan-1-ol under acidic or basic conditions to form the desired product. Catalysts such as p-toluenesulfonic acid or sodium hydroxide can be used to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial reactors equipped with efficient mixing and temperature control systems are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-one.
Reduction: Formation of 3-(4-Fluorophenyl)-2,3-dimethylbutane.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It is used as a building block in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-Chlorophenyl)-2,3-dimethylbutan-1-ol
- (2S)-3-(4-Bromophenyl)-2,3-dimethylbutan-1-ol
- (2S)-3-(4-Methylphenyl)-2,3-dimethylbutan-1-ol
Uniqueness
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOOPVYGCDQLC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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